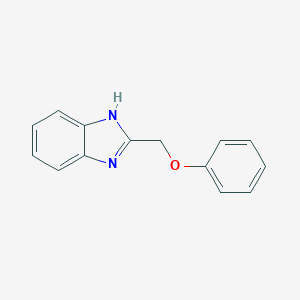









|
REACTION_CXSMILES
|
[O:1]([CH2:8][C:9]1[NH:13][C:12]2[CH:14]=[CH:15][CH:16]=[CH:17][C:11]=2[N:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C([O-])([O-])=O.[K+].[K+].Br[CH2:25][CH:26]([CH3:28])[CH3:27]>CN(C=O)C>[CH2:25]([N:13]1[C:12]2[CH:14]=[CH:15][CH:16]=[CH:17][C:11]=2[N:10]=[C:9]1[CH2:8][O:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[CH:26]([CH3:28])[CH3:27] |f:1.2.3|
|


|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
O(C1=CC=CC=C1)CC1=NC2=C(N1)C=CC=C2
|
|
Name
|
|
|
Quantity
|
12.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
9.17 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(C)C
|
|
Name
|
|
|
Quantity
|
900 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(C)C
|
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture stirred another 3 hr until the starting material
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
A 500 mL flask fitted with a stir-bar, addition funnel
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to rt
|
|
Type
|
FILTRATION
|
|
Details
|
the solids were filtered off
|
|
Type
|
WASH
|
|
Details
|
rinsed with EtOAc (250 mL)
|
|
Type
|
WASH
|
|
Details
|
The filtrate was then washed with saturated NH4Cl (2×200 mL), H2O (2×200 mL), and brine (100 mL)
|
|
Type
|
FILTRATION
|
|
Details
|
filtered through phase separation paper
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo to a yellow oil
|
|
Type
|
CUSTOM
|
|
Details
|
crystallized
|
|
Type
|
CUSTOM
|
|
Details
|
was subsequently triturated with hexanes:EtOAc 20:1 (30 mL)
|
|
Type
|
FILTRATION
|
|
Details
|
The crystals were filtered
|
|
Type
|
WASH
|
|
Details
|
rinsed with hexanes (2×10 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
Upon drying
|


Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(C)C)N1C(=NC2=C1C=CC=C2)COC2=CC=CC=C2
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 10.2 g | |
| YIELD: CALCULATEDPERCENTYIELD | 81.6% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |